N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide
Overview
Description
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide: is an organic compound characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to an acetamide group
Mechanism of Action
- The primary targets of NBD are not well-documented in the literature. However, we know that it has been evaluated for its anti-arthritic effects in an adjuvant-induced arthritis (AIA) rat model . In this study, NBD reduced hyperalgesia and hind paw inflammation, suggesting an impact on inflammatory pathways.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide typically involves the nitration of 1,3-benzodioxole followed by acylation. The general steps are as follows:
Nitration of 1,3-benzodioxole: This step involves the introduction of a nitro group into the benzodioxole ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
Acylation: The nitrated product is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetamide group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous nitration: Using large reactors to ensure uniform mixing and temperature control.
Purification: The crude product is purified using recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: N-(6-Amino-1,3-benzodioxol-5-yl)acetamide.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-1,3-benzodioxole-5-carboxylic acid and acetamide.
Scientific Research Applications
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide can be compared with other nitrobenzodioxole derivatives:
N-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide group. It has different solubility and reactivity properties.
6-Nitro-1,3-benzodioxole-5-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group, leading to different chemical behavior and applications.
N-(6-Amino-1,3-benzodioxol-5-yl)acetamide: The reduced form of this compound, with an amino group instead of a nitro group, showing different biological activities.
This compound stands out due to its unique combination of functional groups, which impart specific chemical and biological properties.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzodioxol-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5/c1-5(12)10-6-2-8-9(16-4-15-8)3-7(6)11(13)14/h2-3H,4H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRDSBPPKBVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337223 | |
Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81864-14-4 | |
Record name | N-(6-Nitro-1,3-benzodioxol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60337223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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